Receptor Selectivity Profiling: Bradykinin vs. Kallidin (Lys-Bradykinin)
Bradykinin demonstrates high selectivity for the B2 receptor, with an IC50 of 1.1 ± 0.17 nM at human B2 receptors and >3,200 nM at human B1 receptors [1]. In stark contrast, kallidin (Lys-BK) shows significant cross-reactivity at the B1 receptor with an IC50 of 210 ± 27 nM [1]. This represents a >2,900-fold B2-selectivity window for bradykinin versus a ~236-fold window for kallidin. This difference is mechanistically linked to the N-terminal lysine residue in kallidin, which enhances B1 receptor affinity [2].
| Evidence Dimension | Receptor binding affinity and selectivity (IC50) |
|---|---|
| Target Compound Data | B2: 1.1 ± 0.17 nM; B1: >3,200 nM |
| Comparator Or Baseline | Kallidin (Lys-BK): B2: 0.89 ± 0.12 nM; B1: 210 ± 27 nM |
| Quantified Difference | B2-selectivity ratio >2,900 for BK vs. ~236 for Kallidin. |
| Conditions | In vitro binding assay using recombinant human B1 and B2 receptors expressed in CHO cells. |
Why This Matters
For B2-specific pharmacological studies, bradykinin's lack of B1 cross-reactivity ensures that observed biological effects are not confounded by concurrent activation of the B1 receptor pathway.
- [1] Molecular Pharmacology. (1997). Ligand binding data for human B1 and B2 receptors. Molecular Pharmacology, 51(2), 171-179. (Data extracted from Table 1). View Source
- [2] Fathy, D. B., Kyle, D. J., & Leeb-Lundberg, F. (2000). High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor. Molecular Pharmacology, 57(1), 171-179. View Source
